molecular formula C11H18N2O3Si B11860732 4-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine

4-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine

Cat. No.: B11860732
M. Wt: 254.36 g/mol
InChI Key: CCZIJPOYMWBCJS-UHFFFAOYSA-N
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Description

4-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine is an organic compound that features a pyridine ring substituted with a nitro group at the 2-position and a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group at the 4-position. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and silylation reactions, utilizing continuous flow reactors to ensure efficient and safe handling of reactive intermediates. The use of flow microreactor systems can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a catalyst or metal hydrides.

    Substitution: The silyl-protected hydroxyl group can be deprotected under acidic or fluoride ion conditions to yield the free hydroxyl group.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Acidic conditions (e.g., hydrochloric acid) or fluoride sources (e.g., tetrabutylammonium fluoride).

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of 4-((tert-Butyldimethylsilyl)oxy)-2-aminopyridine.

    Substitution: Formation of 4-hydroxy-2-nitropyridine upon deprotection.

Scientific Research Applications

4-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine involves its reactivity due to the presence of the nitro and silyl-protected hydroxyl groups. The nitro group can participate in electron-withdrawing interactions, affecting the electronic properties of the pyridine ring. The silyl group can be selectively removed to reveal the hydroxyl group, enabling further functionalization.

Comparison with Similar Compounds

Similar Compounds

    4-((tert-Butyldimethylsilyl)oxy)benzaldehyde: Similar in having a TBDMS-protected hydroxyl group but differs in the aromatic ring structure.

    (tert-Butyldimethylsilyloxy)acetaldehyde: Shares the TBDMS protection but has an aldehyde functional group instead of a nitro group.

Uniqueness

4-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine is unique due to the combination of the nitro group and the silyl-protected hydroxyl group on a pyridine ring. This combination allows for specific reactivity and functionalization that is not possible with other similar compounds .

Properties

Molecular Formula

C11H18N2O3Si

Molecular Weight

254.36 g/mol

IUPAC Name

tert-butyl-dimethyl-(2-nitropyridin-4-yl)oxysilane

InChI

InChI=1S/C11H18N2O3Si/c1-11(2,3)17(4,5)16-9-6-7-12-10(8-9)13(14)15/h6-8H,1-5H3

InChI Key

CCZIJPOYMWBCJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=NC=C1)[N+](=O)[O-]

Origin of Product

United States

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